Chromatographic Resolution vs. USP Requirements
When tetracycline hexahydrate is employed as the reference standard in HPLC analysis per USP 39 monograph method, it delivers chromatographic resolution significantly exceeding pharmacopeial requirements. The resolution between epitetracycline and tetracycline hexahydrate was measured at 6.5, surpassing the USP criteria of NLT 2.5. Similarly, resolution between anhydrotetracycline and 4-epianhydrotetracycline was 8.7, also exceeding the NLT 2.5 requirement [1]. This superior resolution is critical for accurate impurity quantification in tetracycline drug substance analysis.
| Evidence Dimension | Peak resolution in HPLC analysis |
|---|---|
| Target Compound Data | Resolution (tetracycline hexahydrate vs. epitetracycline): 6.5; Resolution (anhydrotetracycline vs. 4-epianhydrotetracycline): 8.7 |
| Comparator Or Baseline | USP 39 monograph requirement: NLT 2.5 for both resolution criteria |
| Quantified Difference | 2.6× USP requirement for epitetracycline resolution; 3.5× USP requirement for anhydrotetracycline resolution |
| Conditions | Thermo Scientific Dionex UltiMate 3000 LC system with Acclaim Polar Advantage II C18 HPLC column; USP 39 monograph method |
Why This Matters
Chromatographic resolution exceeding pharmacopeial requirements ensures reliable impurity profiling, a critical factor for ANDA/DMF filings and regulatory compliance.
- [1] Thermo Fisher Scientific. Assay and organic impurities analysis of tetracycline using a polar embedded C18 HPLC column as per USP 39 monograph method. AppsLab Library, 2017. View Source
